molecular formula C13H10F3N3O2 B1413443 5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione CAS No. 1428147-22-1

5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione

Cat. No.: B1413443
CAS No.: 1428147-22-1
M. Wt: 297.23 g/mol
InChI Key: FYHJTAMJTKXYFP-UHFFFAOYSA-N
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Description

5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione is a heterocyclic compound with a unique structure that combines a pyrrole and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a trifluoromethyl-substituted diketone. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological properties. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-3-(trifluoromethyl)-1H-pyrazole-4,6-dione
  • 5-benzyl-3-(trifluoromethyl)-1H-pyrrole-4,6-dione

Uniqueness

Compared to similar compounds, 5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione has a unique combination of a pyrrole and pyrazole ring system. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-benzyl-3-(trifluoromethyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)10-8-9(17-18-10)12(21)19(11(8)20)6-7-4-2-1-3-5-7/h1-5,8-9,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHJTAMJTKXYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)NN=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione
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5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione
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5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione
Reactant of Route 4
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5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione
Reactant of Route 5
5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione
Reactant of Route 6
5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione

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